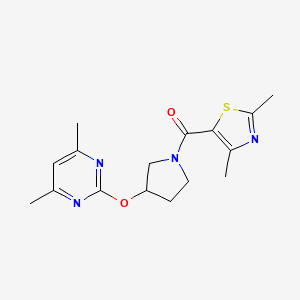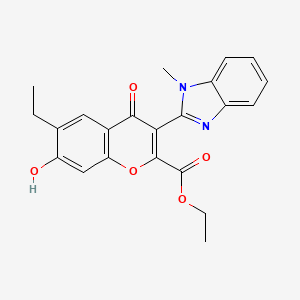![molecular formula C21H12N2O3S B2758514 N-(benzo[d]thiazol-5-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 923070-17-1](/img/structure/B2758514.png)
N-(benzo[d]thiazol-5-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]thiazol-2-yl is a moiety found in many biologically active compounds . Compounds with this moiety have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Structure Analysis
The benzo[d]thiazol-2-yl moiety is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The aromaticity of the thiazole ring allows it to undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
Chemosensors for Cyanide Anions
N-(benzo[d]thiazol-5-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide and its derivatives have been synthesized and explored for their application as chemosensors for cyanide anions. One study demonstrated that these compounds could recognize cyanide anions through a Michael addition reaction, exhibiting changes in color and fluorescence that are observable by the naked eye. This finding is significant for environmental monitoring and public health, as cyanide is a potent toxin found in industrial effluents and certain plant species (Wang et al., 2015).
Antimicrobial Coatings
Another application involves the synthesis of coumarin thiazole derivatives, including this compound, for use in antimicrobial coatings. These compounds were integrated into polyurethane varnish formulations and exhibited significant antimicrobial effects against various microorganisms. This suggests their potential for creating surfaces resistant to microbial colonization, relevant in healthcare settings to prevent the spread of infections (El‐Wahab et al., 2014).
Antitumor Activity
Research into novel chromenones bearing the benzothiazole moiety, related to this compound, has shown that some of these compounds exhibit significant antitumor activities against various cancer cell lines. This opens up potential avenues for the development of new anticancer drugs, highlighting the importance of structural modification in enhancing biological activity (El-Helw et al., 2019).
Antioxidant and Antibacterial Agents
A study focused on the design and synthesis of N-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide derivatives to evaluate their potential as antioxidant and antibacterial agents. Docking studies for antioxidant and antibacterial potential indicated that among the synthesized derivatives, certain compounds showed promising results, suggesting their utility in developing new therapeutic agents (Gadhave et al., 2022).
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been shown to exhibit variable activity against different bacterial strains .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is noted that admet calculation showed a favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
It is noted that benzothiazole derivatives have shown promising activity against staphylococcus aureus, with some compounds exhibiting bactericidal activity .
Action Environment
The synthesis of benzothiazole derivatives has been achieved under relatively milder reaction conditions .
Safety and Hazards
Zukünftige Richtungen
Research into benzo[d]thiazol-2-yl derivatives is ongoing, with many potential applications in medicinal chemistry due to their wide range of biological activities . Future research may focus on the design and development of new compounds with this moiety, as well as further investigation into their mechanisms of action and potential therapeutic uses .
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-oxobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O3S/c24-20(23-13-6-8-19-17(9-13)22-11-27-19)16-10-15-14-4-2-1-3-12(14)5-7-18(15)26-21(16)25/h1-11H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTKCGXCNOQBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC5=C(C=C4)SC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2758433.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide](/img/structure/B2758436.png)
![3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2758438.png)
![N-(3,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2758441.png)
![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-methylphenyl)methanone](/img/structure/B2758444.png)
![(2E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-4-oxobut-2-enoic acid](/img/structure/B2758445.png)

![Methyl 5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B2758448.png)

![2-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2758453.png)
